



Application Notes and Protocols for DL-Cystined4 Tissue Distribution Analysis

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Compound of Interest		
Compound Name:	DL-Cystine-d4	
Cat. No.:	B8209921	Get Quote

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Introduction

DL-Cystine-d4 is a deuterium-labeled stable isotope of the amino acid cystine. It serves as a valuable tool in pharmacokinetic and metabolic studies, allowing researchers to trace the absorption, distribution, metabolism, and excretion (ADME) of cystine with high specificity and sensitivity. The use of stable isotopes like **DL-Cystine-d4**, coupled with analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), enables the differentiation of the exogenously administered compound from the endogenous pool of cystine.[1][2] This application note provides a detailed protocol for conducting a tissue distribution analysis of **DL-Cystine-d4** in a murine model, along with representative quantitative data and metabolic pathway information.

Experimental Protocols

This section details the methodology for a typical tissue distribution study of **DL-Cystine-d4** in mice.

Animal Handling and Dosing

 Animal Model: Male Kunming mice (18-22 g) are used for the study. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to standard chow and water.[3]



- Acclimatization: Animals are allowed to acclimatize for at least one week before the experiment.
- Dosing Solution Preparation: **DL-Cystine-d4** is dissolved in deionized water to the desired concentration (e.g., for a 100 mg/kg dose, prepare a 10 mg/mL solution).
- Administration:
 - Intravenous (i.v.) Administration: The DL-Cystine-d4 solution is administered via the tail vein.
 - Oral (Intragastric, i.g.) Administration: The **DL-Cystine-d4** solution is administered using a gavage needle.[3]

Sample Collection

- Time Points: Tissues are collected at various time points post-administration to characterize the distribution profile (e.g., 10 min, 40 min, and 2 hours).[3]
- Tissue Collection: At the designated time points, mice are anesthetized, and blood is collected via cardiac puncture into heparinized tubes. Immediately following blood collection, the animals are euthanized, and the following tissues are rapidly excised: brain, heart, liver, spleen, lungs, kidneys, stomach, and intestine.
- Sample Processing:
 - Blood samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
 - All tissue samples are rinsed with ice-cold saline to remove excess blood, blotted dry, weighed, and immediately frozen in liquid nitrogen. Samples are stored at -80°C until analysis.[3]

Sample Preparation for LC-MS/MS Analysis

 Tissue Homogenization: A known weight of each tissue (e.g., 0.1 g) is homogenized in a specific volume of deionized water (e.g., 1 mL).[3]



- Protein Precipitation: To an aliquot of plasma or tissue homogenate (e.g., 30 μL), an internal standard solution (e.g., ¹⁵N₂-cystine) and a protein precipitation agent (e.g., methanol, 300 μL) are added. The mixture is vortexed and centrifuged at high speed (e.g., 30,000 x g for 5 minutes) to pellet the proteins.[3]
- Supernatant Collection and Evaporation: The supernatant is transferred to a new tube and evaporated to dryness under a stream of nitrogen.
- Reconstitution: The dried residue is reconstituted in a suitable solvent for LC-MS/MS analysis (e.g., 50:50 methanol/water).

LC-MS/MS Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer is used for the analysis.
- Chromatographic Conditions:
 - Column: A suitable column for amino acid analysis, such as a C18 column.
 - Mobile Phase: A gradient of mobile phases, typically consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile).
- Mass Spectrometric Conditions:
 - Ionization Mode: Electrospray ionization (ESI) in positive mode.
 - Multiple Reaction Monitoring (MRM): The mass spectrometer is operated in MRM mode to monitor specific precursor-to-product ion transitions for **DL-Cystine-d4** and the internal standard. This provides high selectivity and sensitivity for quantification.[3]

Data Presentation

The following table summarizes the quantitative distribution of D4-cystine in various tissues of mice at 40 minutes after intravenous and intragastric administration of a 100 mg/kg dose, based on data from Li et al. (2021).[3]

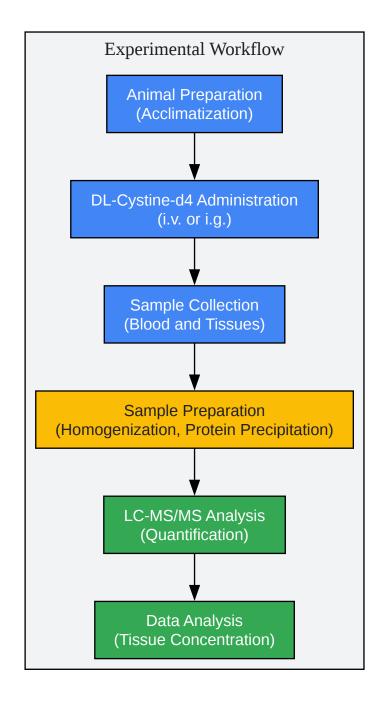


Tissue	Mean Concentration (ng/g or ng/mL) ± SD (Intravenous Administration)	Mean Concentration (ng/g or ng/mL) ± SD (Intragastric Administration)
Plasma	2835.4 ± 456.7	125.6 ± 23.4
Brain	25.3 ± 5.8	8.9 ± 2.1
Heart	45.7 ± 9.2	12.3 ± 3.5
Liver	156.8 ± 28.9	25.7 ± 6.3
Spleen	Not Reported	Not Reported
Lung	68.4 ± 12.5	15.8 ± 4.1
Kidney	112.3 ± 21.7	20.1 ± 5.2
Stomach	35.6 ± 7.8	85.4 ± 15.6
Intestine	58.9 ± 11.4	65.7 ± 13.9
Muscle	Not Reported	Not Reported
Adipose Tissue	Not Reported	Not Reported

Data extracted and compiled from Li et al., Journal of Pharmaceutical Analysis, 2021.[3]

Mandatory Visualization

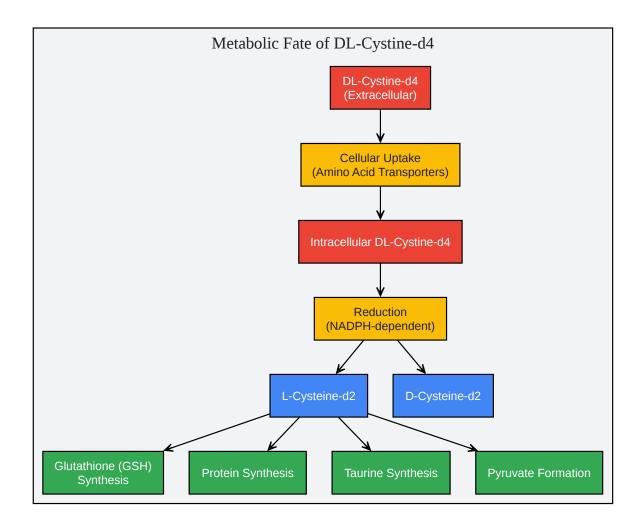




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Experimental workflow for tissue distribution analysis.





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Simplified metabolic pathway of **DL-Cystine-d4**.

Discussion

The provided protocol offers a robust framework for assessing the tissue distribution of **DL-Cystine-d4**. The quantitative data reveals that after intravenous administration, D4-cystine is rapidly distributed, with the highest concentrations observed in the plasma.[3] Following intragastric administration, the highest concentrations are found in the stomach and intestine, the primary sites of absorption, with subsequent distribution to other tissues.[3]



The metabolic fate of **DL-Cystine-d4** begins with its uptake into cells, where it is reduced to two molecules of cysteine-d2. The L-enantiomer of cysteine-d2 can then be incorporated into various metabolic pathways, including the synthesis of glutathione (a major antioxidant), proteins, and taurine. It can also be catabolized to pyruvate, which enters central carbon metabolism. The deuterium label allows for the precise tracking of these metabolic transformations.

These application notes provide a comprehensive overview for researchers to design and execute tissue distribution studies of **DL-Cystine-d4**. The combination of detailed protocols, quantitative data, and pathway visualizations serves as a valuable resource for professionals in the field of drug development and metabolic research.

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